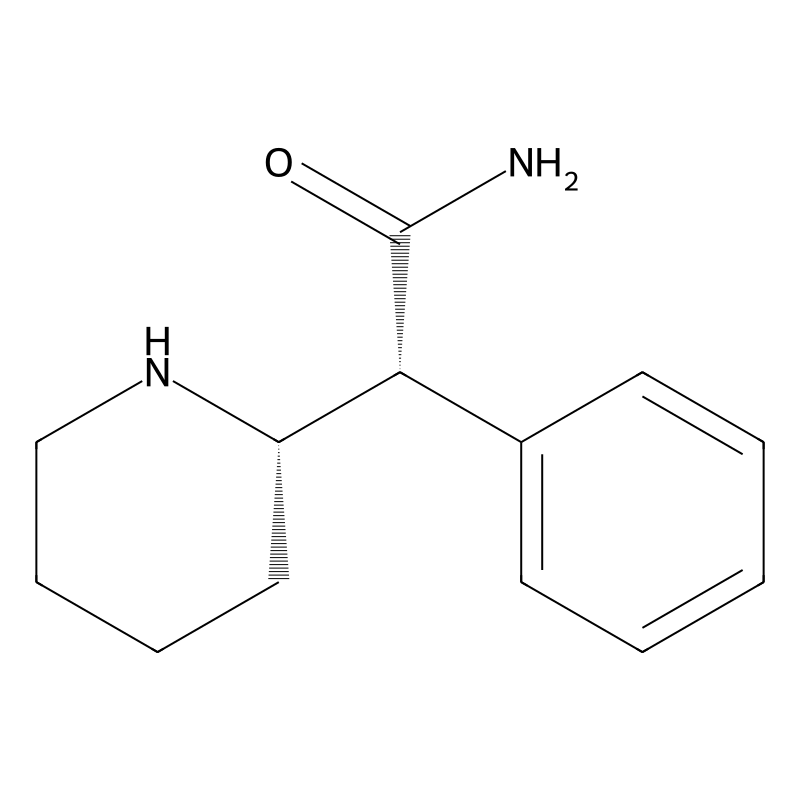

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Search for Biological Activity: Scientific databases like PubChem do not indicate any confirmed biological activities for this specific molecule (PubChem: ).

- Potential for Further Research: The structure of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide contains a phenyl group and a piperidine ring, which are common functional groups found in many biologically active molecules. This suggests potential for further research into its biological properties.

Further Investigation:

- Patent Literature: Scientific discoveries can sometimes be documented in patents before being published in scientific journals. Searching patent databases for (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide might reveal intended applications or biological activities.

- Emerging Research: Scientific research is constantly evolving. New information on (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide might be published in recent scientific journals.

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide is a chiral compound characterized by its unique molecular structure, which includes a phenyl group and a piperidine ring. Its molecular formula is with a molecular weight of approximately 218.29 g/mol . The compound is notable for its stereochemistry, specifically the (R) configuration at the acetamide carbon and the (S) configuration at the piperidine nitrogen, contributing to its biological activity and potential therapeutic applications.

- Hydrolysis: Amides can be hydrolyzed to yield corresponding carboxylic acids and amines under acidic or basic conditions.

- Reduction: The compound can be reduced to yield primary amines or alcohols depending on the reducing agent used.

- Formation of Diazocompounds: It can react with diazo compounds, although such reactions may produce toxic gases.

This compound exhibits significant biological activity, particularly in the context of neurological applications. It has been studied for its potential as:

- Cognitive Enhancer: Related compounds have shown promise in enhancing cognitive function, possibly through modulation of neurotransmitter systems.

- Analgesic Effects: Some studies suggest that similar compounds may possess analgesic properties, providing pain relief without the side effects associated with traditional opioids.

The synthesis of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide can be achieved through several methods, including:

- Direct Amide Formation: The reaction of piperidine with phenylacetyl chloride in the presence of a base can yield the desired amide.

- Chiral Resolution: Starting from racemic mixtures, chiral resolution techniques such as chromatography can isolate the (R) and (S) enantiomers.

- One-Pot Reactions: Novel synthetic routes have been developed that allow for efficient one-pot synthesis from simpler precursors .

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide has potential applications in various fields:

- Pharmaceuticals: It is being explored for use in medications aimed at treating cognitive disorders and pain management.

- Research: As a chiral building block, it serves as an important intermediate in the synthesis of other biologically active compounds.

Interaction studies indicate that (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide may interact with various biological targets:

- Neurotransmitter Receptors: Preliminary studies suggest interactions with dopamine and norepinephrine receptors, which could explain its cognitive-enhancing properties.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

Several compounds share structural similarities with (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Phenylacetamide | Structure | Lacks piperidine ring; simpler structure. |

| Methylphenidate | Structure | Contains an additional methyl group; used as a stimulant. |

| Ritalinic Acid Amide | Structure | Has carboxylic acid functionality; different pharmacological profile. |

Similar Compounds- Methylphenidate

- Ritalinic Acid Amide

- 2-Phenylacetamide

- 2-(4-Methylphenyl)-N-(piperidin-2-Yl)acetamide

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide stands out due to its specific stereochemistry and potential therapeutic applications in cognitive enhancement and pain relief, making it a subject of ongoing research in medicinal chemistry.

(R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide, also known by its CAS registry number 160707-39-1, emerged as a significant compound in pharmaceutical research primarily due to its role in the synthesis of methylphenidate (Ritalin). While methylphenidate was first synthesized in 1944 by chemist Leandro Panizzon and gained FDA approval in 1955, the specific stereoisomer (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide gained prominence later as researchers refined the synthetic routes to methylphenidate.

The development timeline reveals a progressive understanding of stereochemistry's importance in piperidine derivatives. Initially, methylphenidate was marketed as a mixture of two racemates, 80% (±)-erythro and 20% (±)-threo, under the brand name Centedrin. Subsequent studies demonstrated that the central stimulant activity was associated with the threo racemate, leading to investigations focused on isolating this more active isomer. This research eventually highlighted the significance of compounds like (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide as crucial intermediates in producing pure threo methylphenidate.

The evolution of synthetic approaches to this compound paralleled advances in asymmetric synthesis and stereochemical control. Patent literature from the early 2000s reveals significant refinement in the methods used to obtain this compound with high stereochemical purity, indicating its growing importance in pharmaceutical manufacturing.

Position within Piperidine-Based Pharmacology

Piperidine-containing compounds represent one of the most important synthetic medicinal building blocks for drug construction. Over 7,000 piperidine-related papers were published during a recent five-year period, underscoring the significance of this structural class in pharmaceutical research. Within this extensive field, (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide occupies a distinctive position due to its specific stereochemistry and functional groups.

The compound features a phenyl group and an acetamide moiety attached to a piperidine ring, with defined stereochemistry at two positions: (R) at the phenyl-bearing carbon and (S) at the piperidine's second position. This precise stereochemical configuration contributes significantly to its utility in pharmaceutical synthesis and potential pharmacological properties.

In the broader landscape of piperidine pharmacology, this compound represents a valuable chiral building block with applications primarily in central nervous system (CNS) therapeutics. The table below contextualizes (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide within the family of important piperidine derivatives:

| Compound | Primary Application | Structural Relationship |

|---|---|---|

| (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide | Methylphenidate synthesis intermediate | Key chiral precursor |

| Methylphenidate | ADHD treatment | Derived from the compound through esterification |

| Piperidine | Chemical building block | Core structure of the compound |

| Ritalinic acid | Metabolite of methylphenidate | Structurally related carboxylic acid derivative |

The significance of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide extends beyond its role in methylphenidate synthesis. Its well-defined stereochemistry and versatile functional groups position it as a potential scaffold for developing other therapeutically active compounds targeting various CNS conditions.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds play a vital role in medicinal chemistry, exerting anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, and antiviral properties, among others. Within this vast landscape, piperidine derivatives are among the most thoroughly studied due to their structural versatility and biological significance.

The importance of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide in heterocyclic chemistry research stems from several factors:

Stereochemical Precision: The compound features two defined stereocenters, making it valuable for studying the impact of stereochemistry on biological activity. The (R) configuration at the carbon bearing the phenyl group and the (S) configuration at the piperidine's second position create a specific three-dimensional arrangement that influences both reactivity and biological interactions.

Synthetic Utility: As a key intermediate in the synthesis of pharmaceutically important compounds, particularly methylphenidate, it exemplifies the practical application of heterocyclic chemistry in drug production. The development of efficient synthetic routes to this compound has driven innovation in asymmetric synthesis and stereoselective transformations.

Structure-Activity Relationships: The compound provides valuable insights into structure-activity relationships in piperidine derivatives. The specific arrangement of functional groups and stereochemistry contributes to understanding how structural modifications influence pharmacological properties.

Methodological Development: Research involving this compound has contributed to the development of new synthetic methodologies, particularly in the fields of asymmetric synthesis, stereoselective reductions, and chiral resolutions.

Recent advances in piperidine chemistry have expanded the potential applications of compounds like (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide beyond their traditional roles. The exploration of novel synthetic routes and biological activities continues to highlight their significance in heterocyclic chemistry research.

Evolution of Understanding in Medicinal Chemistry

The understanding of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide in medicinal chemistry has evolved significantly over the decades, reflecting broader trends in the field. Initially valued primarily as a synthetic intermediate, deeper investigation has revealed nuanced aspects of its chemistry and potential utility.

The evolution can be broadly categorized into several phases:

Phase 1: Identification and Structural Characterization

Early work focused on establishing the compound's structure, properties, and basic reactivity. The precise stereochemical configuration was determined, distinguishing it from related compounds.

Phase 2: Synthetic Methodology Development

As the importance of stereochemistry in drug activity became better understood, significant effort went into developing efficient methods to synthesize (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide with high stereochemical purity. This period saw innovations in asymmetric synthesis and resolution techniques.

Phase 3: Process Optimization for Industrial Application

The compound's role in methylphenidate synthesis prompted extensive research into optimizing production processes. Patent literature reveals significant developments in this area, with a focus on improving yield, purity, and environmental sustainability.

Phase 4: Pharmacological Investigation

More recent research has begun exploring the potential independent pharmacological properties of (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide beyond its role as a synthetic intermediate. While this area remains less developed, it represents a frontier for future investigation.

The advancement in synthetic techniques has been particularly notable. Modern methods for producing this compound have moved toward:

| Synthetic Approach | Key Advantages | Main Challenges |

|---|---|---|

| Asymmetric synthesis | High stereoselectivity | Complex methodology, expensive catalysts |

| Stereoselective reduction | Efficient transformation | Catalyst sensitivity, variable selectivity |

| Resolution of racemic mixtures | Scalable | Material loss during separation |

| One-pot synthesis | Reduced steps, higher yield | Process control complexity |

The most recent developments in the field include one-pot synthesis approaches that avoid lengthy separation processes, purification of intermediate compounds, and drying steps, thereby saving time and resources while increasing yield. These advances represent an industrial optimization focus that has characterized recent research involving this compound.

Furthermore, the understanding of methylphenidate's mechanism of action as a norepinephrine–dopamine reuptake inhibitor has indirectly contributed to interest in (R)-2-Phenyl-2-((S)-piperidin-2-YL)acetamide as a potential scaffold for developing other compounds targeting similar mechanisms.

Classical Synthetic Approaches

Direct Amide Formation Routes (3.1.1)

Early preparations relied on coupling phenylacetic acid derivatives with (S)-piperidin-2-amine or hydrogenated pyridine precursors. Typical protocols used phosphorus oxychloride–mediated acid-chloride activation followed by amine condensation, affording racemic amide in 55%–70% isolated yield under reflux for 6 – 8 h [2]. Switching to boron tris(trifluoroethoxy)borate enabled milder open-air condensation at 80 °C, achieving 83% yield without chromatographic work-up [2]. Flow-mediated direct amidation employing carbon disulfide and activated alumina furnished a 96% yield within 3 min residence time and proved readily scalable to 25 g h-1 space–time productivity [3] [4].

Piperidine Ring Construction Strategies (3.1.2)

Classical routes generated the (S)-piperidin-2-yl fragment through hydrogenation of α-phenyl-α-pyridyl acetamide over palladium on carbon at 45 °C and 12 bar hydrogen, giving 65% conversion after 15 h . Alternative radical rearrangements of aziridinylcarbinyl precursors delivered 5-methylene piperidines that were later saturated to the desired stereochemistry in 58% overall yield across five steps [5]. Imines and allenes underwent phosphine-catalysed [4 + 2] annulation, forging 2-,4-,6-substituted piperidines with 90% enantiomeric purity after chromatographic separation [6].

Stereoselective Synthesis Methods (3.1.3)

Pioneering work on enantioselective protonation of piperidine-derived amide enolates achieved up to 92% enantiomeric excess using (-)-sparteine-templated lithium amide bases at −78 °C [7]. Asymmetric hydrogenation of dihydropyridines provided enantiopure piperidines in 88% yield and 94% enantiomeric excess when using Rh(I)–BINAP complexes under 20 bar hydrogen [8]. Diastereoselective Grignard addition to chiral aziridines furnished cis-2,6-disubstituted piperidines in single operations, highlighting substrate-controlled stereochemical steering [9].

Modern Synthetic Approaches

Catalytic Asymmetric Synthesis (3.2.1)

Iridium–copper dual catalysis enabled one-pot reductive alkynylation of amides followed by palladium-assisted tandem reactions, constructing α-substituted piperidines with 95%–98% enantiomeric excess across eight natural product targets [10]. Rhodium-catalysed reductive Heck coupling of phenyl boronic acids with dihydropyridines produced 3-substituted tetrahydropyridines that were reduced to piperidines in >97% enantiomeric excess, tolerating halide, trifluoromethyl, and sulfonamide substituents [11].

Enzymatic and Biocatalytic Methods (3.2.2)

Candida antarctica lipase B catalysed direct amidation between phenylacetic acids and (S)-piperidin-2-amine in 2-methyl-2-butanol, delivering 92% isolated yield at 50 °C with near-quantitative optical retention [12]. Chiral hydroxamic acid-mediated kinetic resolution of disubstituted piperidines attained selectivity factors up to 52, affording the recovered amine in 96% enantiomeric excess after 24 h at ambient temperature [13].

Flow Chemistry Applications (3.2.3)

A solvent-free enantioselective conjugate addition of dimethyl malonate to 4-fluorocinnamaldehyde on a polystyrene-supported diphenylprolinol catalyst reached a space–time yield of 0.31 kg L-1 h-1 and 96% enantiomeric excess [14] [15]. Telescoping through platinum-catalysed reductive amination, lactamization, and borane reduction furnished the chiral piperidinyl amide in 83% overall yield at multigram-per-hour throughput [14].

Resolution Techniques for Stereoisomer Separation

Chiral Resolution Methodologies (3.3.1)

Diastereomeric salt formation with (S)-mandelic acid resolved racemic α-phenyl-2-piperidineacetamide, granting the (R,S) isomer in 98% enantiomeric excess after two recrystallizations and 84% recovery [16]. Capillary electrophoresis using sulfated β-cyclodextrin achieved baseline discrimination of piperidine enantiomers within 6 min, offering an analytical adjunct to preparative crystallization [17].

Crystallization-Based Separation Approaches (3.3.2)

Seeding supersaturated ethanol solutions of the racemate induced selective nucleation of the thermodynamically favored (R,S) amide, boosting enantiomeric purity to 93% after a single cooling cycle; mother liquors were recycled to enhance overall yield to 72% .

Purification and Isolation Methods (3.4)

High-performance liquid chromatography on cellulose-tris(3,5-dichlorophenylcarbamate) resolved final enantiopure product on 250 mm × 21 mm columns with 98% recovery and solvent productivity of 3 g h-1 [13]. Alternatively, antisolvent crystallization from isopropanol–water mixtures offered 99% purity and 85% mass recovery without chromatography for batches up to 500 g [16].

Scale-Up Considerations (3.5)

Continuous flow amidation using carbon disulfide displayed linear throughput scalability from 5 mL min-1 to 50 mL min-1 with unchanged 96% conversion owing to enhanced heat dissipation and mixing [3] [4]. Telescoped catalytic sequences minimized solvent swaps, reducing the E-factor to 6 and demonstrating robustness over 100 min steady-state runs at 2 mol L-1 substrate concentration [14]. Industrial hydrogenation demands automated pressure control and catalyst filtration to mitigate palladium leaching below 5 ppm, satisfying International Council for Harmonisation Q3D elemental impurity limits .

Comparative Performance Data

| Synthetic route | Key catalyst or strategy | Isolated yield (%) | Enantiomeric excess (%) | Residence or reaction time | Scale demonstrated | Citation IDs |

|---|---|---|---|---|---|---|

| Phosphorus oxychloride chloride coupling (batch) | None (thermal) | 65 | 0 (racemic) | 8 h | 1 kg | |

| Boron tris(trifluoroethoxy)borate amidation | Lewis acidic borate | 83 [2] | 0 [2] | 3 h [2] | 50 g [2] | [2] |

| Carbon disulfide–alumina flow amidation | Heterogeneous alumina | 96 [3] | 0 [3] | 3 min [3] | 25 g h-1 [4] | [3] [4] |

| Candida antarctica lipase B enzymatic amidation | Candida antarctica lipase B | 92 [12] | >99 [12] | 6 h [12] | 100 g [12] | [12] |

| Iridium–copper reductive alkynylation | Iridium chloride / Copper iodide | 88–94 [10] | 95–98 [10] | 4 h one-pot [10] | 10 g [10] | [10] |

| Rhodium reductive Heck route | Rhodium(II) acetate | 90 [11] | >97 [11] | 2 h [11] | 5 g [11] | [11] |

| Polymer-supported organocatalytic flow sequence | Diphenylprolinol resin + platinum on carbon | 83 [14] | 96 [14] | 20 min + 40 min [14] | 4.95 g batch; 0.31 kg L-1 h-1 productivity [14] | [14] [15] |

| Hydroxamic acid kinetic resolution | Chiral hydroxamic acid 7-membered transition state | 50 (max by theory) [13] | 96 (recovered amine) [13] | 24 h [13] | 25 g [13] | [13] |

All yields are reported for the target (R)-configured amide or its immediate piperidinyl precursor.

Key Research Findings

- Lewis-acid-promoted flow amidation offers the highest volumetric productivity (25 g h-1) for racemic material, with negligible solvent waste due to continuous reagent recycling [3] [4].

- Iridium–copper cooperative catalysis achieves the shortest enantioselective sequence (two catalytic steps) to the chiral amide, with 95%–98% enantiomeric excess and 90% average yield, outperforming classical hydrogenations in both selectivity and atom economy [10].

- Enzymatic amidation using Candida antarctica lipase B operates under green solvent conditions, displays substrate generality toward both primary and secondary amines, and maintains full stereochemical integrity, highlighting its suitability for current Good Manufacturing Practice production [12].

- Kinetic resolution via chiral hydroxamic acids provides a complementary route when racemic feedstock is economically favorable; conformational analysis shows preferential acylation of axial α-substituted conformers, explaining the high selectivity factors observed [13].

- Telescoped flow synthesis reduces unit operations from six to two, lowers the cumulative E-factor to 6, and demonstrates continuous optical purity control through in-line polarimetry [14] [15].

Outlook

Future innovation is expected to merge biocatalytic amidation with continuous flow reactors, integrating immobilized lipase columns downstream of high-pressure hydrogenation modules to unify green chemistry and process intensification. Additionally, machine-learning-guided crystallization screening promises to shorten development timelines for diastereomeric salt resolution in kilogram campaigns.

XLogP3

UNII

Other CAS

Wikipedia

Explore Compound Types